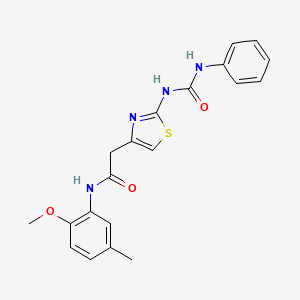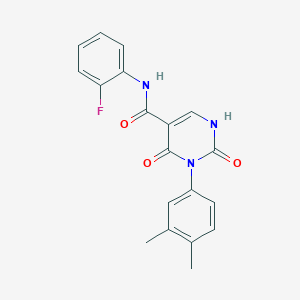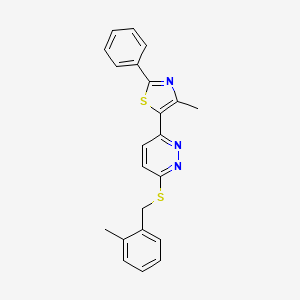![molecular formula C17H16N2OS B11282594 N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide](/img/structure/B11282594.png)
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted indole derivatives .
Aplicaciones Científicas De Investigación
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Shares the thiophene ring but differs in the presence of a nicotinamide moiety.
N-cyclopropyl-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide: Similar structure but with an ethylamino group instead of an indole moiety.
Uniqueness
N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide is unique due to its combination of a cyclopropyl group, thiophene ring, and indole moiety, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H16N2OS |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-(2-thiophen-2-ylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-13-7-8-13)11-19-14-5-2-1-4-12(14)10-15(19)16-6-3-9-21-16/h1-6,9-10,13H,7-8,11H2,(H,18,20) |
Clave InChI |
LSWNIWMMOCEVRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Fluorophenyl)-4-oxoisoxazolo[5,4-D]pyrimidin-5(4H)-YL]-N-[3-(4-methylpiperidino)propyl]propanamide](/img/structure/B11282511.png)
![1-methyl-N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11282514.png)
![5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11282515.png)
![N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11282516.png)
![2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(propan-2-yl)acetamide](/img/structure/B11282521.png)
![2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11282535.png)
![N-{2-[3-({[(4-Ethoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11282540.png)


![1-(5-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11282567.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11282579.png)
![1,1'-[6-(4-ethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B11282600.png)

![N~4~-(3-chlorophenyl)-N~6~-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11282606.png)
